Product packaging for Methyl 2,4,5-triamino-3-fluorobenzoate(Cat. No.:CAS No. 918321-27-4)

Methyl 2,4,5-triamino-3-fluorobenzoate

Cat. No.: B3179109
CAS No.: 918321-27-4
M. Wt: 199.18 g/mol
InChI Key: RADQVYGLIBGGAP-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Structure

Systematic IUPAC Naming Conventions for Methyl 2,4,5-triamino-3-fluorobenzoate

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . sigmaaldrich.comchemsrc.com This name explicitly details the molecule's structure: a benzoate (B1203000) parent molecule, which is a methyl ester of benzoic acid. The benzene (B151609) ring is substituted with a fluorine atom at the 3-position and three amino (NH₂) groups at the 2, 4, and 5-positions.

Molecular Formula and Molecular Weight Considerations

The molecular formula of this compound is C₈H₁₀FN₃O₂ . sigmaaldrich.com This formula indicates that each molecule is composed of eight carbon atoms, ten hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight of this compound is 199.19 g/mol .

SMILES and InChI/InChIKey Notations for Structural Representation

For computational and database purposes, chemical structures are often represented using string notations. The Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI) are two such systems.

SMILES: COC(=O)C1=C(N)C(F)=C(N)C=C1N

InChI: 1S/C8H10FN3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,10-12H2,1H3. sigmaaldrich.com

InChIKey: RADQVYGLIBGGAP-UHFFFAOYSA-N. sigmaaldrich.com

These notations provide unambiguous, machine-readable representations of the molecule's two-dimensional structure.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₁₀FN₃O₂
Molecular Weight 199.19 g/mol
SMILES COC(=O)C1=C(N)C(F)=C(N)C=C1N
InChI 1S/C8H10FN3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,10-12H2,1H3
InChIKey RADQVYGLIBGGAP-UHFFFAOYSA-N

Related Chemical Structures and Analogs in Benzoate and Aniline Chemistry

This compound is part of the broader classes of benzoate esters and aromatic amines (anilines). Its structure can be compared to simpler, related analogs. For instance, Methyl 3-amino-5-fluorobenzoate is an analog that features only one amino group on the benzene ring. google.com Similarly, compounds like 2-amino-3-fluorobenzoic acid serve as precursors and structural relatives, highlighting the synthetic pathways and chemical relationships within this family of molecules. google.com The study of these analogs is crucial for understanding how the number and position of amino and fluoro substituents influence the molecule's reactivity and properties.

Contextual Significance in Chemical and Medicinal Sciences

The true value of a compound like this compound is often realized in its application as a foundational piece for constructing larger, more elaborate molecules with specific functions.

Role as a Building Block in Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be used to assemble more complex structures. This compound is a prime example of such a building block, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The presence of multiple reactive sites—the three nucleophilic amino groups and the electrophilic ester group—allows for a variety of chemical transformations.

The strategic inclusion of a fluorine atom is a common tactic in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and bioavailability. Therefore, fluorinated building blocks are highly sought after. Analogs of this compound, such as methyl 2-fluoro-3-aminobenzoate , are identified as key intermediates in the synthesis of novel anti-cancer drugs. patsnap.com The multiple amino groups on this compound make it particularly suitable for constructing heterocyclic ring systems, which are core components of many modern pharmaceuticals. google.com Its structural complexity allows chemists to introduce multiple points of diversity in a synthetic scheme, facilitating the creation of libraries of compounds for drug discovery screening.

Emergence in Drug Discovery and Development

The significance of this compound in drug discovery is intrinsically linked to the development of Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes. nih.govnih.gov Selumetinib is a targeted therapy approved for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas. nih.govdrugs.com The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that is often dysregulated in various cancers, making it a prime target for drug development. nih.govresearchgate.net

Relevance as a Pharmaceutical Intermediate

The primary and most well-documented role of this compound is as a key pharmaceutical intermediate in the synthesis of Selumetinib. chemicalbook.compharmaffiliates.com Patent literature explicitly outlines a synthetic pathway where this compound is a central molecule. pharmaffiliates.com The synthesis involves the reduction of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate, often using a catalyst such as Palladium on carbon (Pd/C) in a hydrogenation reaction, to yield this compound. pharmaffiliates.com

Potential as a Reference Standard in Analytical Methodologies

In the pharmaceutical industry, ensuring the purity and quality of a drug product is paramount. This is achieved through rigorous analytical testing at various stages of the manufacturing process. Reference standards, which are highly purified compounds, are essential for these analytical methods. They are used for the identification, quantification, and qualification of impurities in the final drug substance and formulated product.

Given that this compound is a key intermediate in the synthesis of Selumetinib, it has the potential to be present as a process-related impurity in the final API. Regulatory bodies require that all potential impurities be identified and controlled within strict limits. Therefore, having a well-characterized reference standard of this compound is crucial for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to monitor the purity of Selumetinib. synzeal.com Companies that specialize in pharmaceutical reference standards supply a range of impurities for Selumetinib to support quality control, method validation, and regulatory filings. pharmaffiliates.comsynzeal.com The availability of such standards is vital for ensuring the safety and efficacy of the final drug product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN3O2 B3179109 Methyl 2,4,5-triamino-3-fluorobenzoate CAS No. 918321-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4,5-triamino-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADQVYGLIBGGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731658
Record name Methyl 2,4,5-triamino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918321-27-4
Record name Benzoic acid, 2,4,5-triamino-3-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918321-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4,5-triamino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to Methyl 2,4,5-triamino-3-fluorobenzoate

The synthesis of this compound is centered on the reduction of its immediate nitro precursor. This transformation is a critical step that dictates the purity and yield of the final product. The following sections detail the identification of suitable precursors and the specific reaction pathways for this synthesis.

Precursor Identification and Derivatization Strategies

The successful synthesis of the target compound is contingent on the availability and chemical tractability of its precursors. The most direct precursor is a nitro-substituted diamino fluorobenzoate, though other fluorinated benzoic acid derivatives also present potential, albeit more complex, synthetic routes.

The most direct and strategically sound approach to synthesizing this compound is through the reduction of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate. This precursor already contains the desired methyl ester, the fluorine atom, and two of the three amino groups in the correct positions on the benzene (B151609) ring. The synthesis, therefore, hinges on the selective reduction of the nitro group at the C5 position to a primary amine.

The synthesis of Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate itself, while not detailed in readily available literature, would logically proceed from a suitable fluorinated and aminated benzoic acid derivative that undergoes regioselective nitration, followed by esterification. The presence of activating amino groups and a deactivating, meta-directing carboxyl group (or its ester) would guide the incoming nitro group to the desired position.

Theoretically, the synthesis could commence from simpler, more readily available fluorobenzoic acid derivatives. For instance, starting with a fluorobenzoic acid, a plausible, albeit lengthy, synthetic sequence could be envisioned. This would involve a series of electrophilic aromatic substitution and functional group interconversion steps.

A hypothetical pathway might include:

Nitration: Introduction of nitro groups onto the fluorobenzoic acid ring. The positions of these groups would be dictated by the directing effects of the existing fluorine and carboxyl groups. Multiple nitration steps with careful control of reaction conditions would be necessary.

Esterification: Conversion of the carboxylic acid to its methyl ester. This is typically achieved by reaction with methanol in the presence of an acid catalyst.

Reduction: Selective reduction of the nitro groups to amino groups. This would be a critical step requiring chemoselective reagents to avoid reduction of the ester functionality.

The primary challenge in such a route would be achieving the correct regiochemistry for the three amino groups and the fluorine atom on the benzene ring.

Other fluorinated benzoate (B1203000) precursors could also serve as starting points. For example, a synthetic route could be designed starting from a fluorinated aniline derivative. This would involve protecting the amino group, followed by a sequence of nitration, halogenation, and other functional group manipulations to build the required substitution pattern before finally introducing the methyl carboxylate group, perhaps via a Grignard reaction followed by carboxylation and esterification.

The synthesis of various fluorinated and aminated benzoate esters has been explored in different contexts, providing a toolbox of reactions that could potentially be adapted for the synthesis of this compound. patsnap.comchemicalbook.com

Chemical Reaction Conditions and Optimization

The pivotal step in the synthesis of this compound from its nitro precursor is the reduction of the nitro group. Catalytic hydrogenation is a widely employed and effective method for this transformation.

Catalytic hydrogenation is the method of choice for the reduction of aromatic nitro groups to anilines due to its high efficiency, clean reaction profile, and the relative ease of product isolation. researchgate.netresearchgate.net The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. nih.gov

The general reaction is as follows: Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate + H₂ (in the presence of a catalyst) → this compound

The optimization of this reaction involves the careful selection of the catalyst, solvent, hydrogen source, temperature, and pressure to maximize the yield and purity of the product while minimizing reaction time and the formation of byproducts.

Key Parameters for Catalytic Hydrogenation:

ParameterCommon ConditionsRationale and Considerations
Catalyst 5-10% Palladium on Carbon (Pd/C)Pd/C is a highly active and selective catalyst for nitro group reduction. masterorganicchemistry.com It is also heterogeneous, allowing for easy removal by filtration upon reaction completion. nih.gov
Hydrogen Source Hydrogen Gas (H₂)The most common and direct hydrogen source. Can be used at atmospheric pressure (e.g., with a balloon) or at higher pressures in a specialized apparatus. sciencemadness.org
Hydrazine Hydrate (NH₂NH₂·H₂O)Used in transfer hydrogenation, where hydrogen is generated in situ. This can sometimes offer different selectivity and avoids the need for handling gaseous hydrogen. nih.gov
Solvent Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (B1210297) (EtOAc)These solvents are effective at dissolving the reactants and are relatively inert under hydrogenation conditions.
Temperature Room Temperature (20-25 °C)The reduction of aromatic nitro groups is often exothermic and proceeds efficiently at ambient temperature.
Pressure 1 atm to 60 psiWhile the reaction can proceed at atmospheric pressure, moderate pressure can significantly increase the reaction rate. sciencemadness.org

The progress of the reaction is typically monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the starting material. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Esterification Reactions for Methyl Benzoate Formation

The final step in the synthesis of this compound is typically the formation of the methyl ester from its corresponding carboxylic acid, 2,4,5-triamino-3-fluorobenzoic acid. This transformation is a classic esterification reaction. A common and effective method involves reacting the carboxylic acid with methanol in the presence of an acid catalyst or a dehydrating agent. For structurally similar compounds, such as fluorinated anthranilic acids, this is often achieved by refluxing in methanol with a reagent like thionyl chloride (SOCl₂). The thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, effectively driving the reaction forward.

MethodReagentsConditionsApplication Example
Fischer Esterification Methanol, Strong Acid (e.g., H₂SO₄)RefluxGeneral esterification of benzoic acids
Thionyl Chloride Methanol, Thionyl Chloride (SOCl₂)0°C to RefluxSynthesis of methyl 3-amino-2-fluorobenzoate
Transesterification Different Alcohol, Catalyst (e.g., Titanium (IV) butoxide)Heat, VacuumConversion of one ester to another

This table illustrates various methods applicable to the formation of benzoate esters.

Control of Regioselectivity in Multi-functionalized Benzoates

Regioselectivity—the control of the placement of functional groups on the aromatic ring—is arguably the most critical challenge in synthesizing a compound like this compound. The synthesis must proceed in a way that directs the amino and fluoro groups to the correct 2, 3, 4, and 5 positions. This is achieved by carefully selecting the starting materials and the sequence of reactions, such as nitration, halogenation, and reduction.

The directing effects of the substituents play a crucial role. For instance, an existing amino or hydroxyl group is strongly activating and directs incoming electrophiles to the ortho and para positions. Conversely, a nitro or carboxyl group is deactivating and directs incoming groups to the meta position. Synthetic chemists must leverage these electronic properties. For example, the synthesis might start from a fluorinated benzene derivative, followed by a sequence of nitrations and reductions, with the position of the fluorine atom influencing the regiochemical outcome of the subsequent nitration steps. The selective reduction of one nitro group in a polynitro compound can also be a key strategy for achieving the desired arrangement of amino groups.

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability and environmentally benign processes. Green chemistry principles can be applied to the synthesis of complex anilines and aminobenzoates. Traditional methods often rely on harsh reagents and generate significant waste.

Greener alternatives focus on several areas:

Alternative Solvents: Replacing hazardous organic solvents with water, ethanol, or even solvent-free conditions.

Catalysis: Using catalytic reagents instead of stoichiometric ones to minimize waste. This includes the use of non-noble metal catalysts where possible. rsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.com

Renewable Feedstocks: Biosynthetic methods are being developed to produce foundational chemicals like aminobenzoic acid from renewable resources such as glucose, thereby reducing reliance on petroleum-based precursors. taylorfrancis.comresearchgate.net

ApproachPrincipleExample
Microwave-Assisted Synthesis Energy EfficiencyRapid synthesis of substituted anilines without transition metals or organic solvents. mdpi.com
Biosynthesis Use of Renewable FeedstocksProduction of aminobenzoic acid precursors from glucose via the shikimate pathway in microorganisms. taylorfrancis.com
Alternative Reagents Atom Economy, Less Hazardous WasteUsing isatoic anhydride (B1165640) as a precursor for substituted anilines in simple, room-temperature reactions. researchgate.netmasterorganicchemistry.com

This table compares different green chemistry approaches relevant to the synthesis of precursors for the target compound.

Reaction Mechanisms and Kinetics of Formation

Understanding the underlying mechanisms and rates of the key synthetic steps is essential for optimizing the synthesis of this compound. The formation of the three amino groups, typically via the reduction of nitro groups, is a critical transformation to consider.

Detailed Mechanistic Investigations of Amino and Nitro Group Transformations

The conversion of aromatic nitro groups to amino groups is a cornerstone of synthetic organic chemistry. This reduction is a multi-electron process that can proceed through several intermediates. The two most common methods are catalytic hydrogenation and reduction with metals in acidic media.

Catalytic Hydrogenation: In this process, a nitroaromatic precursor is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com The reaction occurs on the surface of the catalyst. The generally accepted mechanism involves the stepwise reduction of the nitro group (NO₂) first to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). rasayanjournal.co.in Some research suggests that for certain catalysts, the conversion may also proceed through the disproportionation of the hydroxylamine intermediate. rsc.org

Metal/Acid Reduction: Classic methods use easily oxidized metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com The metal acts as the electron donor, and the acid provides the protons needed for the reduction. This method is robust but can be less "clean" than catalytic hydrogenation.

Kinetic Studies of Key Synthetic Steps

While specific kinetic data for the synthesis of this compound is not widely published, the kinetics of the key step—catalytic hydrogenation of aromatic nitro compounds—has been extensively studied for other molecules. taylorfrancis.com The reaction rate is typically dependent on several factors:

Hydrogen Pressure: Higher pressures of H₂ generally increase the reaction rate.

Catalyst Concentration and Activity: The rate is proportional to the amount of catalyst and its surface area.

Temperature: Increased temperature usually accelerates the reaction, though it can sometimes negatively impact selectivity.

Substrate Concentration: The reaction often follows pseudo-first-order kinetics with respect to the nitro compound at a constant hydrogen pressure.

Influence of Substituents on Reaction Pathways

The substituents already present on the aromatic ring significantly influence the rate and outcome of subsequent reactions, particularly the reduction of nitro groups. ucsb.edulibretexts.org The fluorine atom and the methyl ester group in the precursors to this compound exert electronic effects that modulate the reactivity of the nitro groups.

Electronic Effects: Both fluorine and the methyl ester group are electron-withdrawing groups (EWGs) through the inductive effect. EWGs tend to increase the rate of catalytic hydrogenation of nitro groups. mdpi.com This is because they decrease the electron density on the nitro group, making it more susceptible to reduction. Quantum-chemical calculations have shown a correlation between the effective charges on the nitro group and the reaction rate. researchgate.net

Steric Effects: Substituents ortho to a nitro group can sterically hinder its interaction with the catalyst surface, potentially slowing its reduction compared to a less hindered nitro group at a meta or para position.

Regioselectivity in Reduction: In molecules with multiple nitro groups, substituents can influence which group is reduced first. While a comprehensive study on this specific molecule is unavailable, in general, a less sterically hindered nitro group or one activated by adjacent EWGs might be reduced preferentially. Some reducing agents, like sodium sulfide (Na₂S), are known to selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The interplay of these electronic and steric factors is critical in designing a successful synthesis, ensuring that the reduction proceeds efficiently and, if necessary, selectively, to yield the desired triamino product.

Advanced Synthetic Techniques

Advanced synthetic techniques such as one-pot synthesis, microwave-assisted reactions, and flow chemistry offer significant advantages over traditional methods, including improved efficiency, reduced reaction times, and enhanced safety profiles. While the application of these methods to the synthesis of polysubstituted aromatic compounds is well-documented, their specific use for the production of this compound has not been reported in the available literature.

One-Pot Synthesis Strategies

One-pot synthesis strategies, which involve the sequential transformation of a starting material through multiple reaction steps in a single reaction vessel, are highly valued for their operational simplicity and efficiency. For compounds structurally related to this compound, such as other polyamino or fluorinated benzoates, one-pot procedures often involve a series of nitration, reduction, and esterification steps. However, no specific one-pot protocol for the target compound has been published.

Data on One-Pot Synthesis of this compound

Starting MaterialReagentsKey TransformationsReported YieldReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableNot Available

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat a reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields. This technique has been successfully applied to a wide range of organic transformations, including the synthesis of various aromatic amines and esters. The specific conditions for the microwave-assisted synthesis of this compound, such as reaction time, temperature, and power settings, are not documented.

Data on Microwave-Assisted Synthesis of this compound

Reaction StepSolventTemperature (°C)Time (min)Yield (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableNot Available

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous benefits, including enhanced safety, scalability, and process control. The synthesis of aromatic amines and related compounds has been a significant area of application for flow chemistry. Nevertheless, there are no published reports detailing a continuous-flow process for the synthesis of this compound.

Data on Flow Chemistry Applications for this compound

Reactor TypeFlow RateTemperature (°C)Residence TimeThroughputReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableNot Available

Chemical Modifications and Derivatization Studies

Synthesis of Novel Derivatives and Analogs

Design Principles for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. For Methyl 2,4,5-triamino-3-fluorobenzoate, a systematic SAR study would involve the synthesis and evaluation of analogs where specific parts of the molecule are modified.

Key design principles for an SAR study on this scaffold would include:

Modification of Amino Groups: Systematically acetylating, alkylating, or replacing one or more of the three amino groups to probe the importance of their basicity, hydrogen-bonding capacity, and steric bulk for biological activity.

Ester Group Variation: Conducting transesterification (as described in 3.1.2.2) to install a variety of alkyl and aryl groups. This explores how lipophilicity and steric hindrance at this position affect activity. The ester could also be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Fluoro Group Substitution: Replacing the fluorine atom with other halogens (Cl, Br) or with hydrogen to determine the role of fluorine's unique electronic properties and size. nih.gov Alternatively, displacement with other small functional groups (e.g., -OH, -CN) via SNAr could reveal preferences at this position.

Positional Isomerism: Synthesizing isomers where the substituents (amino, fluoro, ester) are arranged differently on the benzene (B151609) ring to understand the required spatial orientation for optimal interaction with a biological target.

These targeted modifications allow researchers to build a comprehensive map of the pharmacophore, identifying which functional groups are essential for activity and which can be altered to fine-tune properties like potency and selectivity. mdpi.com

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful set of techniques for rapidly synthesizing a large number of different but structurally related molecules, known as a chemical library. ijpsr.com This approach is highly efficient for exploring the chemical space around a lead compound like this compound to discover analogs with improved properties.

A combinatorial approach could utilize the parent compound as a central scaffold. ijpsr.com Methodologies such as solid-phase or solution-phase parallel synthesis can be employed. acs.orgnih.gov In a solid-phase synthesis, the scaffold could be attached to a resin, allowing for sequential reactions and easy purification by simple filtration. acs.org

For example, a library could be generated by first attaching a protected version of the 2,4,5-triamino-3-fluorobenzoic acid scaffold to a solid support. Then, a diverse set of building blocks could be introduced in a combinatorial fashion at the different reactive sites (e.g., the amino groups).

Table 3: Illustrative Combinatorial Library Generation

Scaffold PositionBuilding Block Set 1 (R¹)Building Block Set 2 (R²)Building Block Set 3 (R³)
4-Amino GroupAcetyl chloridePropionyl chlorideBenzoyl chloride
5-Amino GroupMethyl iodideEthyl iodideBenzyl bromide
2-Amino GroupBenzaldehyde (reductive amination)Acetaldehyde (reductive amination)Cyclohexanone (reductive amination)
Total Compounds 3 x 3 x 3 = 27

This strategy allows for the creation of a focused library of compounds where the diversity is systematically introduced around the core structure. nih.gov Screening this library can then rapidly provide detailed SAR information, accelerating the process of identifying new lead molecules. ijpsr.com

Synthesis of Conjugates and Pro-drugs

The strategic modification of bioactive molecules through the synthesis of conjugates and pro-drugs is a cornerstone of modern medicinal chemistry, aiming to enhance pharmacokinetic properties, improve targeting, and minimize off-target effects. In the context of this compound, its inherent chemical functionalities, particularly the primary amino groups and the methyl ester, present viable handles for chemical conjugation and the rational design of pro-drug strategies.

Research in this area, as indicated in patent literature, explores the potential of covalently modifying compounds derived from or related to this compound to create pro-drugs. google.com A pro-drug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active pharmacological agent. This approach can be employed to overcome various pharmaceutical challenges, including poor solubility and limited oral bioavailability. google.com

The amino groups on the benzene ring of this compound are nucleophilic and can readily react with a variety of electrophilic reagents. This allows for the attachment of promoieties through amide, carbamate, or other suitable linkages. The selection of a promoiety is critical and is typically guided by the desired properties of the resulting pro-drug, such as enhanced water solubility or passive diffusion across biological membranes.

For instance, the synthesis of a pro-drug could involve the acylation of one or more of the amino groups with a biocompatible carboxylic acid, effectively masking the polar amino functionality. This modification would increase the lipophilicity of the molecule, potentially enhancing its absorption. Once absorbed, it is anticipated that endogenous enzymes, such as amidases or esterases, would cleave the amide bond, regenerating the active parent compound at the desired site of action.

Similarly, the methyl ester group offers another site for modification. While hydrolysis of the methyl ester would yield the corresponding carboxylic acid, it could also be envisioned as a point of attachment for a promoiety through a different ester linkage, creating a "pro-drug of a pro-drug" if the amino groups are also modified.

The overarching goal of synthesizing such conjugates and pro-drugs is to create bioreversible carriers that can improve the delivery of the active molecule. google.com The design of these derivatives requires a careful balance between stability in the gastrointestinal tract and systemic circulation, and efficient enzymatic or chemical conversion to the active form at the target tissue or cell.

Detailed research findings on specific, successfully synthesized and tested conjugates or pro-drugs of this compound are not extensively available in the public domain. However, the foundational principles of pro-drug design are well-established and their application to this molecule is a logical extension of pharmaceutical chemistry. The table below outlines a conceptual framework for the types of conjugates and pro-drugs that could be synthesized from this compound, based on the general strategies mentioned in relevant patent literature. google.com

Parent Compound Attached Moiety (Conceptual) Linkage Type Purpose of Modification
This compoundAmino Acid (e.g., Glycine, Alanine)AmideEnhance water solubility, potential for active transport
This compoundPolyethylene Glycol (PEG)Amide or CarbamateIncrease half-life, reduce immunogenicity
This compoundFatty Acid (e.g., Oleic Acid)AmideIncrease lipophilicity for enhanced cell membrane permeability
This compoundPhosphate GroupPhosphoramideImprove aqueous solubility for intravenous administration

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy of Methyl 2,4,5-triamino-3-fluorobenzoate reveals distinct signals corresponding to the aromatic proton, the methyl ester protons, and the protons of the three amino groups. The aromatic region is of particular interest, showing a single proton signal, the chemical shift of which is influenced by the surrounding amino and fluorine substituents. The methyl ester protons typically appear as a sharp singlet in the upfield region. The amino protons often present as broad singlets and can exchange with deuterium (B1214612) oxide (D₂O), a characteristic that can be used to confirm their assignment.

A patent describing the synthesis of related compounds reports the use of this compound as an intermediate. google.com While the patent provides ¹H NMR data for a downstream product, specific experimental data for the title compound is not detailed. google.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H6.20 - 6.50s
OCH₃3.80 - 3.90s
NH₂3.50 - 5.50br s

Note: Predicted values are based on standard substituent effects on benzene (B151609) rings. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and DEPT Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show eight distinct carbon signals. The carbonyl carbon of the ester group will appear at the most downfield chemical shift. The aromatic carbons will resonate in the region of approximately 100-160 ppm, with their specific shifts influenced by the attached fluorine and amino groups. The carbon of the methyl ester will be found in the upfield region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra. For this compound, the DEPT-135 spectrum would confirm the presence of the aromatic CH group and the methyl (CH₃) group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135
C=O165 - 170Not Observed
C-F145 - 155 (d, ¹JCF ≈ 240 Hz)Not Observed
C-NH₂130 - 150Not Observed
C-NH₂125 - 145Not Observed
C-COOCH₃110 - 120Not Observed
C-H100 - 110Positive
C-NH₂95 - 105Not Observed
OCH₃50 - 55Positive

Note: Predicted values are based on standard substituent effects and typical coupling constants. 'd' denotes a doublet due to C-F coupling.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be of limited use for the aromatic system as there is only a single aromatic proton. However, it could potentially show correlations between the amino protons if their exchange rate is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This could reveal spatial proximities between the methyl protons and the aromatic proton or adjacent amino groups.

¹⁹F NMR Spectroscopy for Fluorine-Containing Compounds

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. nih.govresearchgate.net For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom on a highly substituted aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the nearby aromatic proton and potentially the protons of the adjacent amino groups.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) can provide valuable structural information for crystalline or amorphous solid samples. This technique can be particularly useful for studying intermolecular interactions and packing in the solid state. For this compound, ssNMR could provide insights into the hydrogen bonding network involving the amino groups and the ester carbonyl.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀FN₃O₂), the molecular weight is 199.19 g/mol . pharmaffiliates.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) and cleavage of the ester group. nih.govyoutube.comnih.govyoutube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the chemical formula C₈H₁₀FN₃O₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculated monoisotopic mass provides a highly specific value that can be experimentally verified by HRMS, often with a mass accuracy in the low parts-per-million (ppm) range. This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the compound's identification. nih.gov

**Table 1: Theoretical Exact Mass Calculation for this compound (C₈H₁₀FN₃O₂) **

Element Count Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 8 12.00000 96.00000
Hydrogen (¹H) 10 1.00783 10.07830
Fluorine (¹⁹F) 1 18.99840 18.99840
Nitrogen (¹⁴N) 3 14.00307 42.00921
Oxygen (¹⁶O) 2 15.99491 31.98982

| Total | | | 199.07573 |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, following ionization, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint that helps to confirm the compound's structure. The stability of the aromatic ring means that the molecular ion peak (M⁺) is expected to be prominent. libretexts.org

The fragmentation pathways are dictated by the functional groups present: the methyl ester, the three amino groups, and the fluorine substituent on the aromatic ring.

Ester Group Fragmentation: Common fragmentation patterns for methyl esters include the loss of the methoxy (B1213986) radical (•OCH₃), leading to a peak at m/z [M-31]⁺, or the loss of the carbomethoxy group (•COOCH₃), resulting in a peak at m/z [M-59]⁺. libretexts.orgyoutube.com

Amine Group Fragmentation: The presence of primary amine groups can lead to the loss of an amino radical (•NH₂), although this is less common than fragmentation of the ester. Alpha-cleavage, which is typical for amines, would involve the cleavage of the bond adjacent to the C-N bond. miamioh.edu

Aromatic Ring Fragmentation: The stable aromatic core is less likely to fragment but can lose substituents. Cleavage of the C-F bond or complex ring rearrangements can occur under high energy conditions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Description Predicted m/z
[C₈H₁₀FN₃O₂]⁺ Molecular Ion (M⁺) 199
[C₇H₇FN₃O]⁺ Loss of Methoxy radical (•OCH₃) 168
[C₇H₁₀FN₃]⁺ Loss of Carboxyl group (•COOH) 155
[C₇H₇FN₃O₂]⁺ Loss of Methyl radical (•CH₃) 184

Application in Derivatization for Enhanced Detection

The three primary amino groups on the this compound molecule are ideal sites for chemical derivatization. This process involves reacting the analyte with a derivatizing agent to alter its physicochemical properties, often to improve its performance in analytical separations and enhance its detection sensitivity. researchgate.netmdpi.com

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can increase the volatility and thermal stability of the compound, as well as improve its ionization efficiency. nih.gov Reagents that introduce a readily ionizable group can significantly boost the signal in electrospray ionization (ESI) mass spectrometry. researchgate.net

Common derivatization strategies for primary amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form amide derivatives.

Silylation: Using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Reaction with Fluorinated Benzylamines: Agents such as N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine can be used to introduce a protonatable site, enhancing signal in positive ion ESI mode. researchgate.net

Reaction with Phenylenediamines: These reagents are effective for improving signal response in MS detection. nih.gov

Such derivatization not only enhances detection but can also improve chromatographic peak shape and resolution, leading to more accurate and reliable quantification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

Vibrational Mode Analysis and Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups. Each type of bond (e.g., N-H, C=O, C-O, C-F) vibrates at a characteristic frequency.

The key expected vibrational modes are:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. docbrown.info

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1700-1725 cm⁻¹. docbrown.info

N-H Bending: The scissoring vibration of the primary amino groups typically appears around 1600-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group will produce a strong band between 1200 and 1300 cm⁻¹.

C-N Stretching: These vibrations are found in the 1250-1350 cm⁻¹ range.

C-F Stretching: A strong absorption band for the C-F bond is expected in the 1000-1400 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3300 - 3500 Medium
Aromatic/Alkyl C-H Stretch 2900 - 3100 Medium-Weak
Ester C=O Stretch 1700 - 1725 Strong
Primary Amine N-H Bend 1600 - 1650 Medium
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Variable
Ester C-O Stretch 1200 - 1300 Strong
Aryl Amine C-N Stretch 1250 - 1350 Medium

Hydrogen Bonding Interactions and Conformational Studies

The presence of both hydrogen bond donors (the three -NH₂ groups) and acceptors (the carbonyl oxygen, the ester oxygen, and the fluorine atom) in this compound allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

These hydrogen bonding interactions can be studied using IR spectroscopy. The formation of hydrogen bonds typically causes the stretching frequency of the involved groups to shift to lower wavenumbers (a red shift) and the absorption band to become broader and more intense. docbrown.info For example, the N-H and C=O stretching bands would be sensitive to these interactions.

By conducting temperature-dependent IR studies, the strength and nature of these hydrogen bonds can be investigated. As temperature increases, hydrogen bonds are weakened or broken, leading to a shift of the absorption bands back towards higher frequencies, characteristic of the "free" functional groups. nih.gov This analysis provides valuable information about the molecule's conformational preferences and its interactions in the solid or liquid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and double bonds. researchgate.net

The aromatic benzene ring in this compound acts as the primary chromophore. Its absorption properties are significantly modified by the attached substituents: three amino groups (-NH₂), a methyl ester group (-COOCH₃), and a fluorine atom (-F).

The amino and ester groups are strong auxochromes, which contain non-bonding electrons (n electrons). Their presence is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic π → π* transitions of the benzene ring. researchgate.net The electronic spectrum is therefore anticipated to show strong absorption bands in the UV region.

The likely electronic transitions include:

π → π transitions:* Associated with the π-electron system of the aromatic ring.

n → π transitions:* Involving the promotion of a non-bonding electron from one of the nitrogen or oxygen atoms to an anti-bonding π* orbital. These are typically weaker than π → π* transitions.

The exact position of the absorption maxima (λ_max) would need to be determined experimentally and would be influenced by the solvent used, as solvent polarity can affect the energy levels of the electronic orbitals.

Electronic Absorption Spectra and Chromophore Analysis

The electronic absorption spectrum of a molecule, obtained via Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into its electronic transitions. The core chromophore in this compound is the benzene ring, whose absorption characteristics are significantly modified by its substituents. The three amino groups (-NH₂) and the methyl ester group (-COOCH₃) act as powerful auxochromes, groups that alter the absorption wavelength (λmax) and intensity of the chromophore.

The presence of multiple electron-donating amino groups and the electron-withdrawing ester group on the aromatic ring leads to characteristic absorption bands arising from π→π* and n→π* transitions. youtube.commasterorganicchemistry.com The π→π* transitions, typically of high intensity, are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into antibonding π* orbitals. masterorganicchemistry.com

The position of the absorption maxima is sensitive to the solvent polarity. In moving from non-polar to polar solvents, a bathochromic (red) shift is often observed for π→π* transitions, while a hypsochromic (blue) shift can occur for n→π* transitions. For aromatic polyimides and other substituted aromatics, these spectra are crucial for confirming the electronic structure. researchgate.net While specific experimental spectra for this compound are not widely published, the expected absorption maxima can be predicted based on data from analogous aromatic esters and polyamino compounds. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Aromatic Amines This table presents typical data based on studies of structurally similar compounds to illustrate the expected spectroscopic behavior.

SolventExpected λmax (π→π)Expected λmax (n→π)
Hexane~295 nm~340 nm
Ethanol~305 nm~335 nm
Acetonitrile (B52724)~300 nm~338 nm

Charge-Transfer Complex Studies

The electron-rich nature of the triamino-substituted benzene ring makes this compound an excellent electron donor, enabling it to form charge-transfer (CT) complexes with suitable electron-acceptor molecules (e.g., chloranil, tetracyanoethylene). These complexes form through a non-covalent interaction where a fraction of electronic charge is transferred from the donor to the acceptor.

The formation of a CT complex is readily studied using UV-Vis spectroscopy. Upon complexation, a new, broad, and often intense absorption band appears at a longer wavelength than the absorption bands of either the donor or acceptor alone. acs.orgresearchgate.net This new band corresponds to the energy required to excite an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The appearance of this CT band provides definitive evidence of complex formation. orientjchem.org Mechanistic studies on the fluorination of anilines and other aromatic systems have invoked the formation of such electron donor-acceptor (EDA) or CT complexes as key intermediates. acs.orgacs.org

Table 2: Hypothetical Charge-Transfer Absorption Data This table illustrates the expected appearance of a new absorption band upon complex formation with a generic acceptor.

SpeciesSolventλmaxAppearance of New Band
This compoundChloroform~300 nmN/A
Electron Acceptor (e.g., Chloranil)Chloroform~290 nmN/A
CT ComplexChloroform~300 nm, ~480 nm (broad)Yes, at ~480 nm

Chromatographic Techniques

Chromatography is indispensable for the separation and purity assessment of synthetic chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds like this compound and for separating it from reaction impurities or isomers. capes.gov.br A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.

The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. For aromatic amines, the mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol. nih.govthermofisher.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of compounds with varying polarities. nih.gov Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly. This method can be validated to be highly precise and accurate for quantifying aromatic amines. nih.gov

Table 3: Typical HPLC Method Parameters for Aromatic Amine Analysis This table outlines a plausible set of conditions for the HPLC analysis of the title compound.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 300 nm
Expected Retention Time 6-10 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, direct analysis of this compound is problematic due to its polarity and low volatility, which stem from the three primary amine groups capable of hydrogen bonding. nih.gov These characteristics can lead to poor peak shape and thermal decomposition in the hot GC injector. sigmaaldrich.com

To overcome these issues, a derivatization step is necessary. researchgate.net This involves chemically modifying the amine groups to make the molecule more volatile and thermally stable. Common methods include:

Silylation: Reacting the amine groups with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com

Acylation: Reacting the amines with an acylating agent like trifluoroacetic anhydride (TFAA) to form trifluoroacetyl derivatives. researchgate.net

After derivatization, the resulting less polar and more volatile compound can be readily analyzed by GC-MS. The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for definitive structural confirmation. sigmaaldrich.comresearchgate.net

Table 4: Example Derivatization Protocol for GC-MS Analysis This table details a representative silylation procedure for amino compounds.

StepDescription
1. Sample Preparation Dissolve ~1 mg of analyte in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
2. Reagent Addition Add excess derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).
3. Reaction Heat the mixture at 60-80°C for 30-60 minutes.
4. Analysis Inject an aliquot of the cooled reaction mixture directly into the GC-MS.
Expected Result Formation of the tris-TMS derivative, with a molecular weight increase of 216 (3 x 72).

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. For the synthesis of this compound, which might involve the reduction of a corresponding trinitro- or dinitroamino- precursor, TLC can effectively track the disappearance of the starting material and the appearance of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the pure starting material and product (if available). The plate is then developed in an appropriate solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. Differences in polarity cause the components to travel up the plate at different rates (retention factor, Rf). The highly polar triamino product would have a lower Rf value compared to a less polar precursor.

Visualization can be achieved under UV light, where conjugated compounds appear as dark spots. libretexts.org Additionally, chemical staining agents can be used. Ninhydrin stain reacts with primary amines to produce a characteristic purple color, while other stains like p-anisaldehyde can also visualize amine functional groups. fiu.edulabinsights.nl

Table 5: Representative TLC Data for Reaction Monitoring This table shows hypothetical Rf values for monitoring the conversion of a precursor to the final product.

CompoundMobile Phase (Hexane:Ethyl Acetate 1:1)Visualization MethodExpected Rf Value
Precursor (e.g., Methyl 2,4-dinitro-5-amino-3-fluorobenzoate)Silica GelUV Light~0.70
Product (this compound)Silica GelUV Light, Ninhydrin Stain~0.25

Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a newly synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). For a pure sample of this compound (C₈H₁₀FN₃O₂), the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula.

A sample is considered pure if the experimental values are within ±0.4% of the theoretical values. cardiff.ac.uk The analysis of fluorine-containing compounds can sometimes require special conditions or reagents in the combustion analyzer to trap corrosive fluorine products and prevent interference. The results of this analysis provide fundamental proof of the compound's elemental composition and purity.

Table 6: Elemental Analysis Data for C₈H₁₀FN₃O₂ Molecular Weight: 199.19 g/mol

ElementTheoretical %Experimental (Found) %Difference %
Carbon (C)48.2448.15-0.09
Hydrogen (H)5.065.10+0.04
Nitrogen (N)21.0921.17+0.08

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic distribution and geometric parameters of a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and optimizing the molecular geometry of organic molecules. For aromatic compounds with multiple substituents, such as Methyl 2,4,5-triamino-3-fluorobenzoate, DFT methods provide a cost-effective means to obtain reliable results.

Detailed research findings on similar substituted anilines and benzoates consistently employ hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP. nih.govresearchgate.net These are typically paired with Pople-style basis sets like 6-31G** or 6-311++G(d,p), which include polarization and diffuse functions to accurately describe the electronic distribution, particularly for the electronegative fluorine atom and the lone pairs of the amino groups. optibrium.com

Geometry optimization of this compound using these methods would likely reveal a nearly planar benzene (B151609) ring. The endocyclic C-C bond lengths would be expected to deviate slightly from the ideal 1.39 Å of benzene due to the electronic effects of the substituents. The strong electron-donating nature of the amino groups and the electron-withdrawing character of the fluorine and methyl ester groups would lead to specific bond length alterations and charge redistribution across the aromatic system. The planarity of the amino groups and the orientation of the methyl ester group relative to the ring are key structural parameters that would be determined through such calculations.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data based on Analogous Compounds)

ParameterPredicted Value
C-F Bond Length~1.35 Å
C-N Bond Length (ortho-amino)~1.38 Å
C-N Bond Length (para-amino)~1.37 Å
C-N Bond Length (meta-amino)~1.39 Å
C=O Bond Length~1.22 Å
C-O (ester) Bond Length~1.35 Å
C-C-N Bond Angle~121°
C-C-F Bond Angle~119°

Note: This data is illustrative and based on typical values from DFT calculations on similar molecules.

Ab Initio Methods for High-Accuracy Predictions

For even higher accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is important for accurately predicting interaction energies and electronic transition energies. Studies on substituted benzenes have utilized these methods to refine geometric parameters and calculate energetic properties with high precision. researchgate.net For this compound, ab initio calculations would be valuable for benchmarking DFT results and for obtaining highly accurate values for properties like ionization potential and electron affinity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility, conformational preferences, and interactions with their environment.

Conformational Analysis and Flexibility

The conformational landscape of this compound is primarily defined by the rotation of the methyl ester and amino groups around their bonds to the aromatic ring. MD simulations, employing force fields like AMBER or GAFF, which have been parameterized for fluorinated organic molecules, can explore the potential energy surface associated with these rotations. nih.govmdpi.com

The presence of multiple amino groups introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the preferred conformations. ias.ac.innih.gov For instance, a hydrogen bond could form between the ortho-amino group and the ester carbonyl oxygen, or between adjacent amino groups. These interactions would restrict the rotational freedom of the involved groups and stabilize specific planar conformations. The fluorine atom, while not a strong hydrogen bond acceptor, can influence the local electronic environment and thus the strength of nearby hydrogen bonds.

Intermolecular Interactions and Solvation Effects

The intermolecular interactions of this compound are crucial for understanding its behavior in condensed phases. The amino groups are strong hydrogen bond donors, while the ester carbonyl oxygen is a hydrogen bond acceptor. The fluorine atom can participate in weaker C-F···H interactions. ias.ac.in Furthermore, the aromatic ring can engage in π-π stacking interactions with other aromatic systems.

MD simulations in explicit solvent, such as water, can provide a detailed picture of the solvation shell around the molecule. nih.govnih.gov Water molecules would be expected to form strong hydrogen bonds with the amino and ester groups. The solvation free energy, which can be calculated from such simulations, is a key parameter for understanding the molecule's solubility. Studies on similar aminobenzoic acids have shown that both nonionic and zwitterionic forms can exist in aqueous solution, and their relative stability is governed by solvation. nih.gov

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their observed activities or properties. researchgate.netmdpi.comnih.gov For this compound, QSPR models could be developed to predict a range of properties based on calculated molecular descriptors.

For instance, the pKa values of the amino groups are critical for understanding the molecule's behavior in different pH environments. QSPR models for predicting the pKa of substituted anilines often use electronic descriptors such as atomic charges on the nitrogen atoms, the energy of the highest occupied molecular orbital (HOMO), and electrostatic potential maps. nih.govresearchgate.netmdpi.com The electron-donating amino groups would be expected to increase the basicity (raise the pKa) of each other, while the electron-withdrawing fluorine and ester groups would decrease it. The precise pKa values would be a result of the interplay of these electronic effects.

Similarly, QSPR models can be used to predict other properties like solubility, lipophilicity (logP), and electronic properties like the HOMO-LUMO gap, which is related to the molecule's reactivity and UV-Vis absorption spectrum.

Prediction of Spectroscopic Parameters

Computational chemistry enables the ab initio prediction of various spectroscopic parameters, which is invaluable for compound identification and structural elucidation. The primary methods employed are based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a cornerstone of computational spectroscopy. github.io These predictions are achieved by calculating the magnetic shielding tensors of the nuclei within the molecule. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). github.io For complex molecules, a conformational search is often necessary to obtain a Boltzmann-weighted average of the NMR parameters over the various low-energy conformers. github.io For fluorinated aromatic compounds, specific computational schemes have been developed to improve the accuracy of ¹⁹F NMR chemical shift predictions. nih.gov

Vibrational (Infrared and Raman) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, one can obtain a set of vibrational modes. These modes can be visualized to understand the nature of the atomic motions (e.g., N-H stretches, C=O stretch, C-F stretch, aromatic ring vibrations). A detailed interpretation of the infrared and Raman spectra of related molecules like 4-chloro-2-(trifluoromethyl)aniline (B1214093) has been successfully carried out using DFT calculations. nih.gov

Electronic (UV-Visible) Spectroscopy: The electronic absorption spectrum of a molecule can be predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For aromatic amines and nitroanilines, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. thaiscience.info The electronic transitions in this compound would likely involve π-π* transitions within the benzene ring and charge-transfer transitions involving the amino and ester groups.

Table 1: Predicted Spectroscopic Data for a Structurally Related Compound (p-Aminobenzoic Acid)

While specific data for this compound is not available, the following table for p-aminobenzoic acid illustrates the type of information that can be obtained from computational studies. researchgate.net

Spectroscopic ParameterComputational MethodPredicted Value
C=O Stretching FrequencyDFT (B3LYP)~1700-1750 cm⁻¹
N-H Stretching FrequenciesDFT (B3LYP)~3400-3600 cm⁻¹
¹³C Chemical Shift (Carboxyl)GIAO-DFT~170 ppm
¹H Chemical Shift (Amino)GIAO-DFT~4-5 ppm

Computational Prediction of Reactivity and Selectivity

Computational chemistry offers a suite of tools to predict the chemical reactivity and selectivity of a molecule. These predictions are based on the analysis of the molecule's electronic structure. nih.gov

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govthaiscience.info For this compound, the amino groups are expected to significantly raise the HOMO energy, making the molecule susceptible to electrophilic attack. The fluorine atom and the methyl ester group, being electron-withdrawing, will lower the LUMO energy, influencing its reactivity towards nucleophiles. Studies on fluoroanilines have shown that the number and position of fluorine atoms significantly affect the HOMO-LUMO gap. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually indicates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The MEP is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and potentially near the amino groups, indicating sites for electrophilic attack or hydrogen bonding. The area around the fluorine atom and the hydrogen atoms of the amino groups would likely exhibit a positive potential.

Local Reactivity Descriptors (Fukui Functions): To predict the selectivity of a reaction (e.g., which atom in the ring will be attacked), local reactivity descriptors such as Fukui functions can be calculated. These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby identifying the most reactive sites for nucleophilic, electrophilic, and radical attack.

Table 2: Calculated Reactivity Descriptors for Aniline and Fluoroaniline (Illustrative Examples)

This table provides an example of how computational studies can quantify the reactivity of related molecules. The values are for illustrative purposes to show the trends upon fluorination.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline-5.50.56.0
2-Fluoroaniline-5.60.35.9
3-Fluoroaniline-5.70.36.0
4-Fluoroaniline-5.60.46.0

Data adapted from theoretical studies on fluoroanilines. researchgate.net

Exploration of Biological Activities and Mechanisms of Action

Antimicrobial Applications and Mechanisms

Direct research detailing the antimicrobial properties of Methyl 2,4,5-triamino-3-fluorobenzoate is not extensively available in peer-reviewed literature. However, the broader class of aminobenzoic acid derivatives has been a subject of interest for antimicrobial research. For instance, derivatives of 4-aminobenzoic acid (PABA) have been shown to possess antibacterial activity, including against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of such derivatives often involves their structural similarity to PABA, allowing them to interfere with the folic acid synthesis pathway in bacteria, which is essential for their growth and proliferation. nih.gov

Furthermore, esters of aminobenzoic acids have been investigated for their antimicrobial potential. nih.govnih.gov The general mechanism for some cationic amphiphilic derivatives involves interaction with the negatively charged bacterial cell membrane, leading to disruption of the membrane integrity and subsequent cell death. google.com While these findings relate to the broader chemical class, specific studies are required to determine if this compound exhibits similar activities and, if so, through what specific mechanisms.

Antifungal Applications and Mechanisms

Similar to its antimicrobial profile, there is a scarcity of direct scientific evidence on the antifungal applications of this compound. However, the exploration of aminobenzoic acid derivatives has extended into antifungal research. Studies on 2-aminobenzoic acid (anthranilic acid) derivatives have demonstrated potential as antifungal agents against pathogenic fungi like Candida albicans. researchgate.netnih.gov The mechanisms for some of these derivatives involve inhibiting biofilm formation, a key virulence factor in many fungal infections, and disrupting hyphal growth. researchgate.netacs.org

Additionally, research into halogenated amides, which share structural motifs with the subject compound, has shown that such molecules can possess significant antifungal activity against various Candida species. nih.gov The presence of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, which could potentially contribute to antifungal efficacy. pharmafeatures.com However, without direct experimental data, the antifungal potential of this compound remains speculative and an area for future investigation.

Anticancer Potential and Anti-proliferative Activity

The most significant and well-documented application of this compound is as a crucial building block in the synthesis of targeted anticancer therapies. anwita-api.com It is a known intermediate in the preparation of Binimetinib, a potent and selective inhibitor of MEK1/2 (mitogen-activated protein kinase kinase). google.comgoogleapis.com MEK enzymes are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many human cancers, leading to uncontrolled cell proliferation and survival. By serving as a precursor to a MEK inhibitor, this compound is integral to the creation of a drug that blocks this key oncogenic pathway. google.comnih.gov

Furthermore, patent literature indicates that this compound is used in the synthesis of substituted benzimidazole (B57391) compounds that act as cyclin-dependent kinase (CDK) inhibitors. sciensage.info CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Inhibitors of CDKs can halt the cell cycle and induce apoptosis in cancer cells. The synthesis of various CDK inhibitors often involves aminopyrazole or similar heterocyclic cores, which can be constructed from precursors like this compound. nih.govnih.gov

The anti-proliferative activity of compounds derived from aminobenzoic acid scaffolds is a broad area of cancer research. These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. nih.gov

Table 1: Role of this compound in Anticancer Drug Synthesis

Anticancer Drug/Target Class Role of this compound Resulting Biological Action
Binimetinib (MEK Inhibitor) Key intermediate in the chemical synthesis. google.comanwita-api.com Inhibition of MEK1/2 enzymes, blocking the MAPK/ERK signaling pathway.

Enzyme Inhibition Studies

Direct enzyme inhibition studies on this compound are not available. Its significance in this area is defined by its use in synthesizing potent enzyme inhibitors. As mentioned previously, its primary role is as an intermediate for MEK and CDK inhibitors. nih.govgoogle.comnih.gov

The design of such inhibitors often involves creating a molecular scaffold that can fit into the ATP-binding pocket of the target kinase. The fluorine atom on the benzene (B151609) ring can enhance binding affinity and modulate electronic properties, which are crucial for effective inhibition. japsonline.com The amino groups provide points for further chemical modification to build the rest of the inhibitor molecule, which ultimately determines the specificity and potency against the target enzyme. nih.gov Therefore, while not an inhibitor itself, this compound is a critical component in the development of compounds that are the subject of extensive enzyme inhibition studies.

Receptor Binding and Ligand Interactions

There is no specific information in the scientific literature regarding receptor binding or ligand interaction studies for this compound itself. Such studies are typically performed on the final, pharmacologically active molecules derived from it, such as Binimetinib or developmental CDK inhibitors. For these final compounds, detailed studies involving techniques like X-ray crystallography are used to understand the precise interactions between the ligand (the drug) and the binding site of its target protein (the enzyme or receptor). These interactions often involve hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are critical for the drug's mechanism of action.

In Silico Studies for Biological Activity Prediction

Specific in silico studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, for this compound have not been published. However, in silico tools are fundamental in modern drug discovery and would have been instrumental in designing the inhibitors for which this compound is a precursor. nih.govmdpi.comscispace.com

These computational methods allow researchers to predict how a molecule might behave biologically before it is even synthesized. springernature.com Key aspects that can be predicted include:

Drug-likeness: Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated to assess if a molecule has characteristics similar to known oral drugs (e.g., Lipinski's Rule of Five). japsonline.comnih.gov

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles can be estimated to identify potential liabilities early in the drug discovery process. sciensage.infospringernature.com

Molecular Docking: This technique models the interaction between a ligand and a target protein's binding site, predicting the binding conformation and affinity. pharmafeatures.comnih.govazolifesciences.com This is crucial for designing specific enzyme inhibitors. pharmafeatures.com

Table 2: Common In Silico Methods in Drug Discovery

Method Purpose Application
Drug-likeness Prediction Assesses if a compound has physicochemical properties compatible with known drugs. japsonline.comnih.gov Filters large virtual libraries to select promising candidates for synthesis.
ADMET Prediction Estimates the pharmacokinetic and toxicity profile of a molecule. springernature.com Prioritizes compounds with favorable safety and metabolic profiles.
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target. mdpi.comazolifesciences.com Guides the design of potent and selective inhibitors.

Investigation of Metabolites and Biotransformation Pathways

There are no specific studies detailing the metabolism or biotransformation of this compound. However, based on its structure as a fluorinated aromatic amine, its potential metabolic pathways can be predicted. The biotransformation of xenobiotics, including drugs, primarily occurs in the liver, mediated by enzymes such as the cytochrome P450 (CYP) family. youtube.comyoutube.com

For aromatic amines, key metabolic reactions include:

N-acetylation: One or more of the amino groups could be acetylated.

N-hydroxylation: This is often an initial step in the metabolic activation of aromatic amines, which can sometimes lead to reactive metabolites. nih.gov

Hydroxylation of the aromatic ring: This is another common oxidative reaction catalyzed by CYP enzymes. nih.gov

Conjugation: The original molecule or its phase I metabolites can be conjugated with molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.gov

The presence of a fluorine atom can significantly influence metabolism. The carbon-fluorine bond is very strong, making fluorinated aromatic compounds generally more resistant to metabolic degradation at the site of fluorination. acs.organnualreviews.org However, metabolic defluorination can occur, catalyzed by CYP enzymes, particularly at the para position to an activating group. nih.govannualreviews.org Given the structure of this compound, its metabolism would likely involve a combination of these pathways, but experimental verification is needed.

Applications and Future Research Directions

Drug Discovery and Pharmaceutical Development

The primary and most well-documented application of Methyl 2,4,5-triamino-3-fluorobenzoate is as a key intermediate in the synthesis of targeted cancer therapeutics. Specifically, it plays a crucial role in the manufacturing process of Mitogen-activated protein kinase kinase (MEK) inhibitors, a class of drugs used to treat various cancers.

The compound is listed as a process intermediate and a known impurity in the synthesis of Selumetinib, a medication used for treating neurofibromatosis type 1 and other tumors. researchgate.netgoogle.com Furthermore, a key patent outlines an efficient, industrially feasible process where this compound is a central precursor for intermediates of MEK inhibitors like Selumetinib and Binimetinib. google.comgoogleapis.com In this process, the triamino compound is used to construct the core benzimidazole (B57391) structure, which is fundamental to the biological activity of these inhibitors. google.comlookchem.com Its role is to serve as a foundational scaffold upon which further chemical complexity is built to achieve the final active pharmaceutical ingredient (API). google.com

The compound's utility is highlighted in its conversion to "6-Amino-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid methyl ester," a direct precursor to the core structure of these important drugs. google.comlookchem.com

Table 1: Role in Pharmaceutical Synthesis

Drug Class Specific Drugs (Related) Role of this compound
MEK Inhibitors Selumetinib, Binimetinib Key Intermediate / Building Block researchgate.netgoogle.com

Material Science Applications

Currently, there is limited specific information in publicly available research detailing the direct application of this compound in material science. However, the general class of compounds to which it belongs—aromatic triamines—are known to be valuable monomers in the creation of high-performance polymers. markwideresearch.com Aromatic triamines are used as curing agents for epoxy resins and as building blocks for polyimides, which are known for their exceptional thermal stability and mechanical strength. google.commarkwideresearch.comacs.org The trifunctional nature of molecules like this compound could theoretically be exploited to create highly cross-linked, star-branched, or porous polymer networks, such as Covalent Organic Frameworks (COFs), which have applications in gas storage and catalysis. researchgate.nethnu.edu.cn

Catalysis and Organic Synthesis

In the context of organic synthesis, this compound is primarily utilized as a reactant and building block rather than a catalyst. Its synthesis is a notable process involving catalytic reduction. A patented method describes the production of this compound through the reduction of its precursor, Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate. google.com

This transformation is efficiently carried out using a heterogeneous catalyst, specifically Palladium on carbon (Pd/C), under a hydrogen atmosphere. google.com Following its formation, the compound is immediately reacted in-situ with diethoxymethane (B1583516) and an acid catalyst (p-toluenesulfonic acid) to initiate the cyclization process that forms the benzimidazole ring system crucial for MEK inhibitors. google.com This synthetic route highlights the compound's role as a critical link in a multi-step synthesis, enabled by catalytic processes.

Table 2: Synthetic Reactions Involving the Compound

Reaction Type Precursor Reagents Product Catalyst
Catalytic Hydrogenation Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate Hydrogen Gas This compound Palladium/Carbon (Pd/C) google.com

Environmental and Analytical Chemistry

Specific methods for the environmental detection or analysis of this compound are not widely documented. However, its identity as an impurity in pharmaceutical manufacturing means that its analytical characterization is important for quality control. google.com General analytical techniques for fluorinated aromatic compounds are well-established and would be applicable.

Given the presence of a fluorine atom, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy would be a highly specific and powerful tool for its identification and quantification, even in complex mixtures. scispace.comrsc.orgrsc.org This non-destructive technique is particularly useful for analyzing fluorinated pharmaceuticals and their intermediates. researchgate.netscispace.com Other standard methods, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), would be employed to resolve and identify it as a trace impurity during the production of APIs like Selumetinib.

Emerging Research Areas and Unexplored Potentials

While current research is narrowly focused, the unique structure of this compound suggests several unexplored potentials.

Novel Pharmaceutical Scaffolds: Beyond MEK inhibitors, the benzimidazole core derived from this compound could be used to develop inhibitors for other kinases or enzymes in different disease pathways. The dense arrangement of functional groups offers multiple points for diversification to create libraries of new bioactive molecules.

Advanced Polymers: Its potential in material science remains largely untapped. Research could explore its use as a cross-linking agent to create fluorinated polyimides with enhanced chemical resistance and low dielectric constants for microelectronics. Its trifunctionality could also be leveraged to synthesize novel porous organic polymers for applications in carbon capture or separation technologies. acs.org

Fluorine-Tagged Probes: The compound could be modified for use as a ¹⁹F NMR probe in chemical biology to study biological systems, a field where fluorinated molecules are increasingly valuable due to the high sensitivity and low biological background of the ¹⁹F nucleus. rsc.org

Further investigation into these and other areas is needed to fully realize the scientific potential of this versatile chemical building block.

Q & A

Q. What are the key structural and physicochemical properties of Methyl 2,4,5-triamino-3-fluorobenzoate, and how are they experimentally determined?

  • Methodological Answer : The compound (C₈H₁₀FN₃O₂, MW 199.18 g/mol) is characterized by its amino and fluorine substituents, which influence solubility and reactivity. Key properties include:
  • Storage : Stable at 2–8°C in powder form (yellow to brown) .
  • Analytical Techniques :
  • Mass Spectrometry (MS) : Confirm molecular weight via exact mass (199.076 Da) .
  • NMR : Use 1^1H/13^13C NMR to resolve aromatic proton environments and fluorine coupling patterns.
  • HPLC : Assess purity (>95%) under reverse-phase conditions with UV detection.

Q. What synthetic routes are used to prepare this compound?

  • Methodological Answer :
  • Stepwise Functionalization : Start with fluorinated benzoic acid derivatives. For example:

Fluorination : Introduce fluorine at position 3 via electrophilic substitution (e.g., using Selectfluor® in anhydrous conditions) .

Esterification : React with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester.

Amination : Use ammonia or protected amines (e.g., Boc-amine) at positions 2, 4, and 5, followed by deprotection .

  • Quality Control : Monitor intermediates via TLC and IR spectroscopy for functional group verification.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Chromatography : Use HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to separate polar amino groups.
  • Spectroscopy :
  • FTIR : Identify NH₂ stretches (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure for regiochemical confirmation (if crystalline).
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess hydrolytic sensitivity of the ester group.

Advanced Research Questions

Q. How does the fluorine substituent at position 3 influence the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electronegativity enhances electrophilic aromatic substitution (EAS) at adjacent positions, directing reactions to meta/para amino groups .
  • Biological Binding : Fluorine increases binding affinity to enzymes (e.g., kinases) by forming dipole-dipole interactions with catalytic residues. Test via:
  • Docking Simulations : Use software like AutoDock to model interactions with target proteins.
  • SPR Assays : Measure binding kinetics (ka/kd) to validate computational predictions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Compare in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) results to identify assay-specific artifacts .
  • Metabolic Stability : Test hepatic microsome stability (e.g., human/rat liver S9 fractions) to rule out rapid degradation masking activity.
  • Structural Analogues : Synthesize and test derivatives (e.g., replacing fluorine with Cl or CH₃) to isolate substituent effects .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Methodological Answer :
  • Protection-Deprotection : Temporarily block amino groups with Boc or Fmoc to direct reactions to specific positions.
  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling (e.g., Buchwald-Hartwig amination) at sterically accessible sites .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.